6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
The core structure features a pyridine fused to a pyrimidinone ring, with key substitutions at positions 2, 6, and 8:
- Position 6: A 2,6-dichloro-3,5-dimethoxyphenyl group, providing steric bulk and electron-withdrawing properties.
- Position 2: A methylamino group, enhancing hydrogen-bonding interactions.
- Position 8: A piperidin-4-yl substituent, which may improve solubility and target engagement through its basic nitrogen .
This compound is hypothesized to target kinase pathways, though its exact mechanism remains under investigation. Its structural complexity and substitution pattern align with optimized kinase inhibitors such as FGFR and EPH receptor antagonists .
Properties
Molecular Formula |
C21H23Cl2N5O3 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-piperidin-4-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H23Cl2N5O3/c1-24-21-26-10-11-8-13(16-17(22)14(30-2)9-15(31-3)18(16)23)20(29)28(19(11)27-21)12-4-6-25-7-5-12/h8-10,12,25H,4-7H2,1-3H3,(H,24,26,27) |
InChI Key |
ZTBLKZLAGHJISF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C=C(C(=O)N(C2=N1)C3CCNCC3)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origin of Product |
United States |
Biological Activity
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, commonly referred to as H3B-6527, is a small molecule currently under investigation for its potential therapeutic applications. This compound is notable for its complex structure and promising biological activity, particularly in the context of cancer treatment and other diseases.
H3B-6527 has a molecular formula of and an average molecular weight of approximately 629.54 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including a piperidine moiety and a pyrimidine backbone.
| Property | Value |
|---|---|
| Molecular Formula | C29H34Cl2N8O4 |
| Molecular Weight | 629.54 g/mol |
| Water Solubility | 0.0162 mg/mL |
| LogP | 4.59 |
| pKa (Strongest Acidic) | 9.98 |
| pKa (Strongest Basic) | 8.14 |
H3B-6527 primarily acts as an inhibitor of specific tyrosine kinases involved in cellular signaling pathways that regulate cell proliferation and differentiation. Its mechanism includes the modulation of fibroblast growth factor receptor 4 (FGFR4) signaling pathways, which are crucial in various physiological processes such as lipid metabolism and glucose uptake .
Anticancer Properties
Recent studies have highlighted the anticancer potential of H3B-6527. It has shown cytotoxic effects against multiple cancer cell lines, including hematological malignancies such as myeloma and leukemia. The compound promotes apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
Case Study:
In a clinical trial (NCT03424577), H3B-6527 was evaluated for its efficacy and safety profile in patients with specific types of cancer. Preliminary results indicated a reduction in tumor size and improved patient outcomes compared to standard therapies .
Pharmacokinetics
The pharmacokinetic profile of H3B-6527 suggests favorable absorption and distribution characteristics, although detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data are still being compiled. Early findings indicate that the compound has moderate solubility and bioavailability .
Structure-Activity Relationship (SAR)
The biological activity of H3B-6527 is closely related to its structural components. Modifications to the piperidine or pyrimidine rings can significantly alter its potency and selectivity for target kinases. For instance, the presence of electron-withdrawing groups on the aromatic rings enhances its binding affinity to FGFR4 .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl and pyrido-pyrimidine moieties provide electrophilic centers for nucleophilic substitution.
Key Reactions:
-
Chlorine Displacement :
The chlorine atoms at the 2- and 6-positions of the phenyl ring undergo substitution with nucleophiles such as amines or alkoxides. For example, reactions with piperazine derivatives in the presence of K₂CO₃ and DMF at 80–100°C yield analogs with modified solubility profiles .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Cl → Piperazine | K₂CO₃, DMF, 100°C | Piperazine-substituted derivative | 60–75% |
-
Pyrido-Pyrimidine Core Modification :
The methylamino group at position 2 can be replaced via SN2 mechanisms. For instance, treatment with alkyl halides under basic conditions introduces alkyl chains to enhance lipophilicity.
Methoxy Group Demethylation
The 3,5-dimethoxy groups on the phenyl ring can be selectively demethylated using BBr₃ in CH₂Cl₂ at −78°C to form hydroxyl groups, enabling further derivatization (e.g., glycosylation).
Methylamino Group Modifications
-
Acylation : Reaction with acetyl chloride in pyridine introduces acetylated derivatives, improving metabolic stability.
-
Oxidation : The methylamino group can be oxidized to a nitroso group using H₂O₂/Fe²⁺, though this pathway is less explored.
Coupling Reactions
The piperidine ring at position 8 serves as a handle for cross-coupling reactions:
Suzuki-Miyaura Coupling:
The pyrido-pyrimidine core participates in palladium-catalyzed coupling with aryl boronic acids. For example:
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | K₂CO₃ | 50–65% |
This reaction diversifies the aryl substituents for structure-activity relationship (SAR) studies .
FGFR Inhibition Optimization:
To enhance fibroblast growth factor receptor (FGFR) inhibition, the piperidine nitrogen is functionalized with acrylamide groups via Michael addition, forming covalent bonds with cysteine residues in FGFR kinases .
| Modification | Target | IC₅₀ Improvement |
|---|---|---|
| Acrylamide addition | FGFR1 | 10-fold reduction |
Stability and Reactivity Under Physiological Conditions
-
pH Stability : The compound remains stable under physiological pH (7.4) but undergoes hydrolysis in acidic conditions (pH < 3), cleaving the methylamino group .
-
Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 250°C, indicating suitability for high-temperature reactions .
Comparison with Similar Compounds
PD-173955 (6-(2,6-Dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)pyrido[2,3-d]pyrimidin-7(8H)-one)
- Structural Differences: Lacks the 3,5-dimethoxy groups on the phenyl ring at position 4. Features a methylsulfanyl-aniline group at position 2 instead of methylamino. Position 8 substituent is a methyl group rather than piperidin-4-yl.
- Biological Activity : Targets the ephrin receptor (EPH) family, showing efficacy in cancers with EPH overexpression. The methylsulfanyl group may enhance hydrophobic interactions with the kinase domain .
- Synthesis : Prepared via condensation of 3-methylthio-aniline with a preformed pyridopyrimidine intermediate under acidic conditions .
PRN1371 (Irreversible FGFR Inhibitor)
- Structural Differences :
- Position 8 substituent is a 3-(4-acryloylpiperazin-1-yl)propyl group, enabling covalent binding to FGFR kinases.
- Shares the 2,6-dichloro-3,5-dimethoxyphenyl group at position 5.
- Biological Activity : An irreversible covalent inhibitor of FGFR1-4, validated in solid tumors (e.g., breast, bladder). The acryloyl group forms a covalent bond with a cysteine residue in the FGFR ATP-binding pocket, conferring prolonged target inhibition .
- Pharmacokinetics : The piperazine-acryloyl moiety improves selectivity and reduces off-target effects compared to reversible inhibitors .
8-(4-Aminobutyl)-6-(2-chlorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound 4)
- Structural Differences: Position 6 substituent is a simpler 2-chlorophenyl group.
- Biological Activity: Demonstrates moderate kinase inhibition, with the aminobutyl group likely enhancing cell permeability. Halogen variation (Cl vs. Br, F) at position 6 correlates with potency shifts in related analogs .
Structure-Activity Relationship (SAR) Analysis
| Position | Target Compound | PD-173955 | PRN1371 | Compound 4 |
|---|---|---|---|---|
| 6 | 2,6-Cl₂-3,5-(OMe)₂-phenyl | 2,6-Cl₂-phenyl | 2,6-Cl₂-3,5-(OMe)₂-phenyl | 2-Cl-phenyl |
| 2 | Methylamino | 3-(MeS)-aniline | Methylamino | Methylamino |
| 8 | Piperidin-4-yl | Methyl | Acryloyl-piperazine-propyl | 4-Aminobutyl |
| Target | Kinase (putative) | EPH receptors | FGFR1-4 | Kinase (broad) |
| Mechanism | Reversible inhibition | Reversible inhibition | Irreversible covalent binding | Reversible inhibition |
Key Observations:
Position 6 Substitutions : The 3,5-dimethoxy groups in the target compound and PRN1371 likely improve solubility and π-stacking interactions compared to PD-173955’s unsubstituted phenyl .
Position 8 Flexibility : Piperidin-4-yl (target) and acryloyl-piperazine-propyl (PRN1371) groups introduce basic or reactive moieties critical for target engagement. Simpler alkyl chains (e.g., methyl in PD-173955) reduce synthetic complexity but limit pharmacokinetic optimization .
Covalent vs. Reversible Binding : PRN1371’s acryloyl group confers irreversible inhibition, whereas the target compound’s lack of electrophilic groups suggests reversible binding, impacting duration of action .
Preparation Methods
Construction from Preformed Pyrimidine Precursors
A prevalent approach involves starting with a substituted pyrimidine, leveraging palladium-catalyzed couplings to form the pyridone ring. For example, Victory et al. demonstrated that 5-bromo-4-chloropyrimidines (12 ) react with amines to form intermediates amenable to cyclization. Applying this to the target compound:
- Intermediate 17 (Figure 2) is synthesized by substituting 5-bromo-2,4-dichloropyrimidine (15 ) with cyclopentylamine (16 ).
- Palladium-catalyzed coupling with crotonic acid (18 ) followed by intramolecular cyclization yields the pyridopyrimidine core (19 ).
This method offers yields >60% in 87% of cases, though substituent flexibility at position 4 remains limited.
Pyridone-Based Cyclization
Alternative routes employ pyridone precursors with functionalized pyrimidine rings. For instance, condensation of pyrimidine aldehydes (20 ) with nitriles (21 ) forms iminopyridopyrimidines (22 ), which are oxidized to the target core (23 ). This approach permits greater diversity at position 5 but requires careful optimization to avoid premature oxidation.
Functionalization at Position 2: Methylamino Group Installation
Nucleophilic Substitution of Thioether Intermediates
A common strategy involves substituting a methylthio group (as in the PubChem compound CID 101043757) with methylamine:
- Intermediate 25 (2-methylthio derivative) is treated with excess methylamine in DMF at 80°C.
- The reaction proceeds via an SNAr mechanism, with yields enhanced by electron-withdrawing groups on the pyridopyrimidine core.
Optimization Note: Addition of CuI (10 mol%) as a catalyst improves conversion rates to >90%.
Incorporation of the Piperidin-4-yl Group at Position 8
Buchwald-Hartwig Amination
A halogenated intermediate (e.g., 8-bromo derivative 26 ) undergoes coupling with piperidin-4-amine using Pd₂(dba)₃/Xantphos catalytic system (Table 2):
| Substrate | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 26 | Xantphos | Toluene | 110 | 72 | |
| 26 | BINAP | Dioxane | 100 | 68 |
Reductive Amination Pathways
Alternatively, ketone intermediates (27 ) react with piperidin-4-amine under NaBH₃CN or H₂/Pd-C conditions. This method is advantageous for substrates sensitive to palladium residues.
Integrated Synthetic Route Proposal
Combining these steps, a plausible synthesis is outlined (Figure 3):
- Core Formation : Pyrido[2,3-d]pyrimidin-7(8H)-one core synthesized via palladium-mediated cyclization.
- Aryl Introduction : Suzuki coupling installs the dichloro-dimethoxyphenyl group.
- Methylamino Substitution : SNAr reaction replaces methylthio with methylamine.
- Piperidine Coupling : Buchwald-Hartwig amination attaches the piperidin-4-yl group.
Critical Considerations :
- Order of substitutions impacts regioselectivity; introducing the piperidine group last minimizes steric hindrance.
- Protecting groups (e.g., Boc for piperidine nitrogen) may be necessary during earlier steps.
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Competing pathways during core formation may yield isomeric byproducts. Microwave-assisted synthesis reduces reaction times and improves selectivity.
- Piperidine Stability : The piperidin-4-yl group’s basicity necessitates pH control during aqueous workups.
- Scalability : Pd-catalyzed steps require ligand optimization to reduce metal loading and costs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodology : Multi-step synthesis involving Suzuki-Miyaura coupling for pyrido[2,3-d]pyrimidinone core assembly, followed by piperidine substitution and methylamino functionalization. Purification via preparative HPLC (≥98% purity) is critical, as validated for structurally related pyridopyrimidinones .
- Key Considerations : Optimize solvent systems (e.g., DMF/THF) and reaction temperatures to minimize byproducts. Monitor intermediates using LC-MS and confirm final purity via HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected m/z ~500–550 range) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry determination, as demonstrated for pyridopyrimidinone analogs .
Q. How can researchers validate the molecular structure experimentally?
- Methodology : Combine NMR (¹H/¹³C, 2D COSY/HSQC) to assign proton environments and heteronuclear correlations. Compare spectral data with structurally similar compounds (e.g., dichlorophenyl-pyridopyrimidinones) .
Advanced Research Questions
Q. What strategies can optimize reaction yields for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., catalyst loading, temperature, solvent ratios). Statistical analysis (ANOVA) identifies critical parameters, reducing trial-and-error approaches .
- Continuous Flow Chemistry : Minimize degradation of sensitive intermediates (e.g., piperidine substituents) through controlled residence times .
Q. How can structure-activity relationships (SAR) be investigated for kinase inhibition?
- Methodology :
- In Silico Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) based on pyridopyrimidinone scaffolds .
- Functional Assays : Measure IC₅₀ values against recombinant kinases (e.g., Src family kinases) and correlate with substituent effects (e.g., dichlorophenyl vs. dimethoxyphenyl groups) .
Q. How to resolve contradictions in bioactivity data across experimental replicates?
- Methodology :
- Data Normalization : Use internal controls (e.g., staurosporine as a pan-kinase inhibitor) to standardize activity measurements .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify outlier datasets caused by variables like solvent residues or temperature fluctuations .
Q. What computational approaches predict metabolic stability and off-target effects?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to assess CYP450 metabolism and blood-brain barrier penetration. Focus on piperidine and pyrimidinone motifs, known for hepatic oxidation .
- Molecular Dynamics (MD) Simulations : Model compound-protein interactions over 100-ns trajectories to evaluate binding stability and off-target kinase interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
